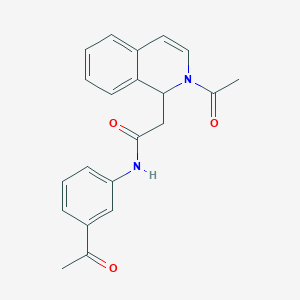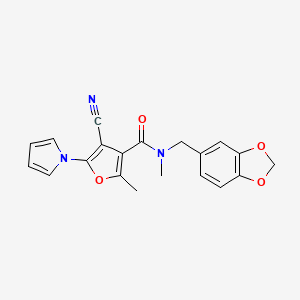![molecular formula C15H24N2O5S B7680661 N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide, also known as DMSA-PEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to have antioxidant properties, which may contribute to its overall therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in lab experiments is its wide range of potential applications. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods that could make N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form 2-ethoxy-N-ethylacetanilide. This intermediate is then reacted with diethyl sulfite to form N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-ethoxyacetamide, which is subsequently converted to N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide through a series of additional reactions.
Aplicaciones Científicas De Investigación
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. Finally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been studied for its potential neuroprotective effects, with some research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(22-7-3)13(10-12)16-15(18)11-21-4/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFBLBGISUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)

![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![[4-(4-Methylphenyl)sulfonyl-1,4-diazepan-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7680669.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)